2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
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Overview
Description
2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring, a chlorophenoxy group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-chlorophenoxyacetic acid with an appropriate amine, followed by cyclization to form the thiophene ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like flow chemistry and automated synthesis to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Bromophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- 2-{[(4-Methylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
Uniqueness
Compared to similar compounds, 2-{[(4-Chlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-8-9(2)22-15(13(8)14(17)20)18-12(19)7-21-11-5-3-10(16)4-6-11/h3-6H,7H2,1-2H3,(H2,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGPKFMXEPOKEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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